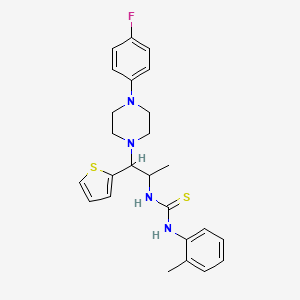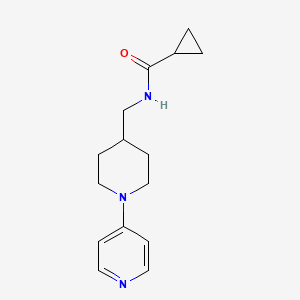
1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea is a useful research compound. Its molecular formula is C25H29FN4S2 and its molecular weight is 468.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antidepressant Potential
A study by Martínez et al. (2001) synthesized derivatives of this compound class for potential antidepressant drugs, showing dual activity at 5-HT1A serotonin receptors and serotonin transporter. The compounds demonstrated high nanomolar affinity for both activities, suggesting potential as antidepressants with a dual mechanism of action.
Antiviral and Antimicrobial Activities
Reddy et al. (2013) synthesized new derivatives, including 4-fluorophenyl substituted urea and thiourea, showing promising antiviral activities and potent antimicrobial activity. This highlights the compound's potential in antiviral and antimicrobial applications.
Synthesis of New Derivatives
Pérez-Silanes et al. (2001) explored the synthesis of new derivatives in this compound class, aiming to find efficient antidepressants. The synthesis of these derivatives indicates ongoing research in medicinal chemistry for new therapeutic agents.
Antimicrobial Properties
Mishra & Chundawat (2019) synthesized a series of derivatives showing good inhibitory activity against various bacterial and fungal strains, further emphasizing the compound's potential in antimicrobial applications.
Antifungal Activity
Zhang et al. (2018) designed and synthesized novel derivatives containing a thiocarbonyl moiety, showing good antifungal activity against specific strains, indicating potential use in treating fungal infections.
Relevance in Medicinal Chemistry
Balaraju et al. (2019), Shakhmaev et al. (2016), and Liu et al. (2021) have all explored various aspects of this compound class, emphasizing its significant role in medicinal chemistry research.
Antidepressant and Binding Affinity Studies
Orus et al. (2002), Romagnoli et al. (2008), and Silanes et al. (2004) conducted studies on antidepressant properties and binding affinities, further illustrating the compound's therapeutic potential.
Antiviral Properties and Docking Studies
Nagalakshmamma et al. (2020) and Şahin et al. (2017) highlighted the antiviral properties and conducted molecular docking studies, which are crucial for understanding the mechanism of action.
Research in Neuropharmacology and Receptor Affinity
Lewis et al. (2003), Lewkowski et al. (2016), and Dwivedi et al. (2003) explored the compound's role in neuropharmacology and receptor affinity, indicative of its potential in neuroscience research.
Synthesis and Pharmacological Evaluation
Kumar et al. (2017) and Al-Masoudi et al. (2011) conducted studies on the synthesis and pharmacological evaluation of novel derivatives, showing the ongoing exploration of this compound in drug development.
Dual Action at Serotonin Receptors
Orus et al. (2002) researched the dual action at serotonin receptors and transporters, pointing to its multifaceted pharmacological profile.
特性
IUPAC Name |
1-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4S2/c1-18-6-3-4-7-22(18)28-25(31)27-19(2)24(23-8-5-17-32-23)30-15-13-29(14-16-30)21-11-9-20(26)10-12-21/h3-12,17,19,24H,13-16H2,1-2H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICSQDSHNMSUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)

![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)

![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)
![N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B3007039.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)
![[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride](/img/structure/B3007041.png)
![2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3007042.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate](/img/structure/B3007046.png)

